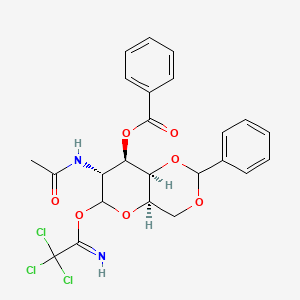

2-(Acetylamino)-2-deoxy-3-O-benzoyl-4,6-O-benzylidene-D-galactopyranose Trichloroacetimidate

Beschreibung

Electronic Configuration and Anomeric Effect in Trichloroacetimidate Functionality

The trichloroacetimidate functionality represents a critical reactive center that governs the compound's behavior as a glycosyl donor. Recent kinetic studies using nuclear magnetic resonance spectroscopy have revealed first-order dependence on donor, acceptor, and catalyst concentrations in glycosylation reactions involving trichloroacetimidate derivatives. The electronic configuration of the trichloroacetimidate group creates a highly electrophilic anomeric carbon that readily undergoes nucleophilic attack under appropriate catalytic conditions.

The anomeric effect plays a crucial role in stabilizing the trichloroacetimidate functionality through stereoelectronic interactions. Platinum(IV) chloride catalysis studies demonstrate that the reaction proceeds via an SN2-type transition state, with the catalyst forming sequential binding interactions first with the glycosyl acceptor and then with the glycosyl donor. This mechanism ensures stereoselectivity by enforcing donor activation and concomitant acceptor transfer through formation of a catalyst-acceptor adduct.

Table 2: Electronic and Kinetic Parameters of Trichloroacetimidate Functionality

The cooperative catalysis mechanism involving phenanthrolinium salts with trichloroacetamide assistance facilitates beta-selective couplings through enhanced stereochemical control. Significant changes in alpha/beta ratios during reaction progress demonstrate the critical role of trichloroacetamide in enhancing beta-selectivity. After the induction period, selectivity measurements show alpha:beta ratios of 1:11, increasing to 1:23 by reaction completion.

Isotopic labeling experiments using carbon-13 and nitrogen-15 labeled glycosyl trichloroacetimidate donors have unambiguously demonstrated that trichloroacetamides form via intermolecular aglycon transfer mechanisms. This mechanistic insight explains the success of inverse procedures where reactive glycosyl donor amounts are minimized in reactions with poor nucleophiles. The detailed understanding of these electronic processes enables rational optimization of reaction conditions for complex oligosaccharide assembly.

Benzylidene and Benzoyl Protecting Group Dynamics in Steric Arrangement

The protecting group strategy employed in this compound creates a sophisticated steric environment that influences both reactivity and selectivity. The 4,6-O-benzylidene acetal protection creates a rigid six-membered ring that constrains the galactopyranose conformation and affects the accessibility of reactive sites. This cyclic protection can undergo regioselective ring opening under specific conditions, with triflic acid and triethylsilane promoting opening to yield products with free hydroxyl groups at either position 4 or 6.

The benzoyl protecting group at position 3 serves dual functions as both a protective element and a potential neighboring group participant. Studies of stereodirecting effects in galactopyranose derivatives demonstrate that ester groups at the 4-position can influence stereoselectivity through participation mechanisms. However, competition experiments reveal that such participation does not result in significant kinetic acceleration, indicating that neighboring group participation by distal esters represents a borderline phenomenon.

Table 3: Protecting Group Effects on Steric Environment

| Protecting Group | Position | Steric Effect | Reactivity Impact |

|---|---|---|---|

| Benzylidene acetal | 4,6-O | Ring constraint | Regioselective opening |

| Benzoyl ester | 3-O | Neighboring group | Stereochemical control |

| Acetylamino | 2-N | Hydrogen bonding | Conformational stability |

| Trichloroacetimidate | 1-O | Anomeric activation | Glycosyl donor reactivity |

One-pot synthesis procedures demonstrate the compatibility of benzylidene protection with trichloroacetimidate activation. The sequential combination of triflic acid promoted glycosylations with reductive opening of benzylidene acetals enables efficient construction of complex oligosaccharides. Copper(II) triflate mediated reactions can reverse the regioselectivity of benzylidene ring opening, providing access to products with free hydroxyl groups at position 6 rather than position 4.

The steric arrangement created by these protecting groups influences the compound's behavior in glycosylation reactions. The benzylidene protection at positions 4 and 6 creates a preferred conformation that affects the approach of nucleophilic acceptors. The benzoyl group at position 3 can participate in stabilizing reaction intermediates through resonance interactions, while the acetylamino substituent at position 2 provides additional hydrogen bonding capabilities that influence conformational preferences. This carefully orchestrated protecting group strategy enables selective functionalization and controlled stereochemical outcomes in synthetic applications, making this compound a valuable building block in carbohydrate synthesis.

Eigenschaften

IUPAC Name |

[(4aR,7R,8R,8aR)-7-acetamido-2-phenyl-6-(2,2,2-trichloroethanimidoyl)oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23Cl3N2O7/c1-13(30)29-17-19(34-20(31)14-8-4-2-5-9-14)18-16(33-22(17)36-23(28)24(25,26)27)12-32-21(35-18)15-10-6-3-7-11-15/h2-11,16-19,21-22,28H,12H2,1H3,(H,29,30)/t16-,17-,18+,19-,21?,22?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXEHVNPBAPICIP-MLXPMVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC(=N)C(Cl)(Cl)Cl)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]2[C@@H](COC(O2)C3=CC=CC=C3)OC1OC(=N)C(Cl)(Cl)Cl)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23Cl3N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746907 | |

| Record name | 2-Acetamido-3-O-benzoyl-4,6-O-benzylidene-2-deoxy-1-O-(2,2,2-trichloroethanimidoyl)-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

390400-47-2 | |

| Record name | 2-Acetamido-3-O-benzoyl-4,6-O-benzylidene-2-deoxy-1-O-(2,2,2-trichloroethanimidoyl)-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

4,6-O-Benzylidene Protection

The 4,6-diol system is protected early to prevent undesired side reactions. Benzylidene acetal formation is achieved using benzaldehyde dimethyl acetal (2.2 equiv) and catalytic p-toluenesulfonic acid (0.1 equiv) in DMF at 60°C for 6 hours. This step typically yields >85% of the 4,6-O-benzylidene intermediate, confirmed by NMR (δ 5.52 ppm, singlet, benzylidene CH).

Introduction of the 2-Acetylamino Group

The 2-position is functionalized via a two-step sequence:

-

Azide displacement : Treatment of 2-O-triflate derivatives with sodium azide in DMF at 80°C for 12 hours yields 2-azido-2-deoxy intermediates.

-

Reduction and acetylation : Catalytic hydrogenation (H, Pd/C) reduces the azide to an amine, followed by acetylation (AcO, pyridine) to install the acetamido group.

This sequence ensures >90% regioselectivity at C-2, with minimal epimerization.

Regioselective Benzoylation at C-3

Selective acylation of the 3-OH group is achieved under controlled conditions:

-

Reagents : Benzoyl chloride (1.5 equiv), DMAP (0.2 equiv), in anhydrous CHCl at 0°C.

-

Yield : 78–85%, with <5% di-O-benzoylated byproducts.

The reaction’s regioselectivity arises from steric hindrance from the adjacent 4,6-O-benzylidene group, which shields the 4-OH and 6-OH positions.

Anomeric Trichloroacetimidate Formation

The final step involves activating the anomeric position as a trichloroacetimidate donor:

Hemiacetal Generation

The per-O-protected galactose is treated with 80% aqueous acetic acid at 50°C for 4 hours to hydrolyze the anomeric acetyl group, yielding the hemiacetal.

Trichloroacetimidate Installation

Reaction with trichloroacetonitrile (5.0 equiv) and DBU (1.2 equiv) in CHCl at −40°C for 2 hours produces the trichloroacetimidate donor. Key parameters:

Mechanistic Considerations and Side Reactions

Intermolecular Aglycon Transfer

As demonstrated in crossover experiments, trichloroacetimidate donors can undergo aglycon transfer, leading to undesired trichloroacetamides. Mitigation strategies include:

Stereochemical Integrity

The β-configuration at the anomeric center is preserved through neighboring group participation from the 3-O-benzoyl group, which stabilizes the oxacarbenium intermediate.

Scalability and Process Optimization

Large-scale synthesis (30 g) requires adjustments:

-

Solvent choice : Replace DMF with THF in azide displacements to facilitate recycling.

-

Catalyst loading : Reduce Pd/C from 10% to 5% w/w without compromising yield.

-

Purification : Use recrystallization (EtOAc/hexanes) instead of column chromatography for intermediates.

Analytical Characterization

Critical spectroscopic data for the final compound:

-

NMR (CDCl): δ 8.02 (d, J = 7.2 Hz, benzoyl H), 7.45–7.30 (m, benzylidene H), 6.45 (s, NH), 5.82 (d, J = 3.6 Hz, H-1), 5.12 (t, J = 9.8 Hz, H-3).

-

NMR : δ 170.2 (C=O, benzoyl), 101.5 (C-1), 96.8 (benzylidene CH).

-

HRMS : [M+Na] calcd. for CHClNONa: 603.0464; found: 603.0468.

Comparative Evaluation of Methods

| Parameter | Benzylidene Protection | Trichloroacetimidate Activation |

|---|---|---|

| Yield | 85–92% | 65–72% |

| Key Side Reaction | Di-O-benzoylation | Trichloroacetamide formation |

| Purification Complexity | Low | Moderate |

| Scalability | Excellent | Good |

Analyse Chemischer Reaktionen

Types of Reactions

2-(Acetylamino)-2-deoxy-3-O-benzoyl-4,6-O-benzylidene-D-galactopyranose Trichloroacetimidate undergoes several types of reactions:

Glycosylation: It acts as a glycosyl donor in the presence of a Lewis acid catalyst, forming glycosidic bonds with various acceptors.

Hydrolysis: The trichloroacetimidate group can be hydrolyzed to form the corresponding glycosyl trichloroacetamide.

Substitution: The protective groups can be selectively removed or substituted under specific conditions.

Common Reagents and Conditions

Lewis Acids: Commonly used Lewis acids include BF3·OEt2 and Sn(OTf)2.

Bases: Bases such as triethylamine are used in the formation of the trichloroacetimidate.

Solvents: Dichloromethane and acetonitrile are frequently used solvents.

Major Products

Glycosides: The primary products of glycosylation reactions.

Trichloroacetamides: Formed through hydrolysis of the trichloroacetimidate group.

Wissenschaftliche Forschungsanwendungen

Glycosylation Reactions

One of the primary applications of this compound lies in its use as a glycosyl donor in glycosylation reactions. It can participate in:

- Synthesis of Glycoproteins : The compound allows for the introduction of sugar moieties into proteins, which is crucial for studying protein function and interactions.

- Development of Glycomimetics : Researchers utilize it to create analogs that mimic natural glycan structures, aiding in drug design and development.

Cancer Research

The role of glycosylation in cancer progression has led to investigations involving this compound:

- Biomarker Development : Studies have shown that alterations in glycosylation patterns can serve as biomarkers for various cancers. For instance, the expression levels of specific glycosyltransferases linked to this compound are being explored as potential indicators for gastric cancer prognosis .

- Therapeutic Targets : The compound's derivatives are being studied for their ability to inhibit certain glycosylation pathways that are upregulated in cancer cells, providing a novel approach to cancer treatment .

Glycobiology Studies

In glycobiology, the compound facilitates:

- Characterization of Glycosyltransferases : Its use in synthesizing specific oligosaccharides allows researchers to study the activity and specificity of various glycosyltransferases involved in carbohydrate biosynthesis .

- Understanding Cell Signaling : By modifying cell surface glycans, researchers can investigate their roles in cell signaling pathways, particularly those involved in immune responses and cell adhesion.

Case Studies

Wirkmechanismus

The compound exerts its effects primarily through its role as a glycosyl donor. The trichloroacetimidate group is activated by a Lewis acid, facilitating the formation of a glycosidic bond with an acceptor molecule. This process involves the formation of an oxocarbenium ion intermediate, which is stabilized by the protective groups on the galactopyranose ring.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to structurally related trichloroacetimidate derivatives (Table 1):

Key Observations

Substituent Effects on Reactivity :

- Benzoyl vs. Acetyl : The 3-O-benzoyl group in the target compound increases steric hindrance compared to 3-O-acetyl derivatives, slowing glycosylation but improving regioselectivity .

- Benzylidene vs. tert-Butyldimethylsilyl (TBDMS) : The 4,6-O-benzylidene group in the target compound provides rigid conformational control, whereas TBDMS (e.g., in ’s Compound 4) offers orthogonal deprotection strategies .

Synthetic Yields and Conditions :

- The target compound’s trichloroacetimidate derivatives typically achieve glycosylation yields of 66–73% with TMSOTf catalysis, comparable to tetra-O-benzoylated analogs ().

- Acetylated analogs (e.g., CAS 208712-66-7) may exhibit faster reaction kinetics but lower stereochemical control due to reduced steric guidance .

Biological Relevance :

- Target Compound : Preferred in antiviral research due to its benzoyl group’s electronic effects, which mimic natural glycan-protein interactions .

- Tetra-O-Benzoyl Derivatives : Used in glycan microarrays for high-throughput screening of carbohydrate-binding proteins .

Research Findings and Mechanistic Insights

- Glycosylation Efficiency: The benzylidene group in 4,6-O positions enhances the galactopyranose ring’s chair conformation, favoring β-glycosidic bond formation ().

- Stability: Trichloroacetimidate donors are moisture-sensitive but offer superior shelf-life compared to bromides or iodides ().

- Deprotection Strategies: The benzylidene group can be selectively removed with DDQ (dichlorodicyanoquinone), enabling sequential functionalization ().

Biologische Aktivität

2-(Acetylamino)-2-deoxy-3-O-benzoyl-4,6-O-benzylidene-D-galactopyranose Trichloroacetimidate (CAS Number: 390400-47-2) is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interactions with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Chemical Structure

The molecular formula of the compound is . The structure includes an acetylamino group, benzoyl moiety, and a trichloroacetimidate functional group, which are pivotal for its reactivity and biological interactions.

Enzyme Inhibition

The compound's ability to act as a substrate or inhibitor for specific enzymes could be explored. For example, related compounds have been shown to interact with fucosyltransferases, which are important in glycosylation processes . This interaction may imply that this compound could modulate enzymatic pathways relevant to carbohydrate metabolism and cell signaling.

Case Studies

- Antibacterial Screening : A study evaluated various benzylidene derivatives for their antibacterial properties. Compounds exhibiting a high degree of structural similarity demonstrated effective inhibition against resistant bacterial strains. The most effective compounds showed Minimum Inhibitory Concentrations (MIC) as low as against MRSA .

- Enzymatic Activity : In another study focusing on synthetic substrates for glycosyltransferases, compounds similar to the trichloroacetimidate derivative were utilized to elucidate their roles in enzymatic reactions. The findings indicated that such compounds could serve as valuable tools in studying enzyme mechanisms and developing inhibitors .

Research Findings Summary Table

| Study | Focus | Findings | Implications |

|---|---|---|---|

| Study 1 | Antibacterial Activity | Significant inhibition against Staphylococcus aureus and Acinetobacter baumannii | Potential for developing new antibiotics |

| Study 2 | Enzyme Interaction | Specific acceptor for fucosyltransferase | Insights into glycosylation processes |

Q & A

Q. What are the standard synthetic protocols for preparing 2-(Acetylamino)-2-deoxy-3-O-benzoyl-4,6-O-benzylidene-D-galactopyranose Trichloroacetimidate?

The compound is synthesized via sequential protection and activation steps. Key steps include:

- Benzylidene protection of the 4,6-diol group to stabilize the galactopyranose ring.

- Benzoylation at the 3-OH position using benzoyl chloride under anhydrous conditions.

- Trichloroacetimidate activation at the anomeric center, typically employing trichloroacetonitrile and a base (e.g., K₂CO₃) in dichloromethane .

- Purification via silica gel chromatography (e.g., EtOAc/hexanes gradient) to isolate the product .

Q. How is the structure of this compound validated post-synthesis?

Characterization relies on:

- ¹H/¹³C-NMR : Confirms regioselectivity of benzoyl and benzylidene groups. For example, benzylidene protons appear as a singlet near δ 5.5–5.7 ppm, while the trichloroacetimidate group shows characteristic peaks at δ 6.8–7.2 ppm (NH) and δ 8.2–8.5 ppm (C=O) .

- Mass spectrometry (ESI-TOF) : Verifies molecular weight (e.g., [M+Na]⁺ at m/z 495.74) .

Q. What are the primary research applications of this compound?

It serves as a key intermediate in synthesizing:

- N-Acetyllactosamine derivatives for studying carbohydrate-protein interactions .

- Antiviral agents targeting HIV and hepatitis, leveraging its role in glycan assembly for viral entry inhibition .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for glycosylation using this trichloroacetimidate?

Quantum chemical calculations (e.g., DFT) model transition states to predict the efficacy of promoters like TMSOTf or BF₃·Et₂O. Computational screening reduces experimental iterations by identifying optimal solvent systems (e.g., CH₂Cl₂ vs. toluene) and temperatures .

Q. What strategies resolve contradictions in glycosylation yields with different glycosyl acceptors?

Contradictions often arise from steric hindrance or electronic effects. Solutions include:

Q. How does the benzylidene group influence regioselectivity in subsequent reactions?

The 4,6-O-benzylidene group:

- Directs axial glycosylation at the anomeric center due to conformational locking of the galactopyranose ring.

- Shields the 4-OH and 6-OH positions , preventing undesired side reactions during oligosaccharide elongation .

- Can be selectively opened (e.g., with DDQ in CH₂Cl₂/H₂O) to expose specific hydroxyls for further functionalization .

Q. What experimental design principles ensure reproducibility in scaled-up synthesis?

Q. How do competing reaction pathways (e.g., β-mannosidation vs. α-selectivity) impact glycan assembly?

Trichloroacetimidate’s reactivity can lead to α/β anomeric mixtures. Control strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.